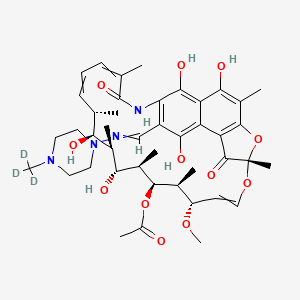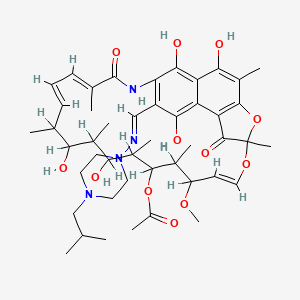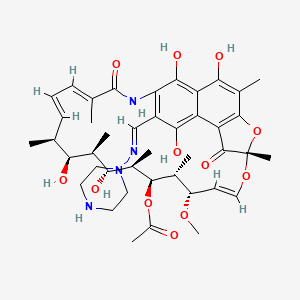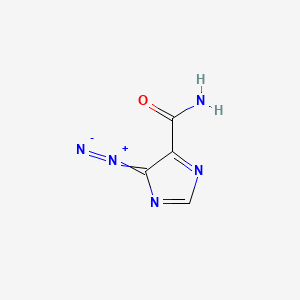![molecular formula C17H19N3O2 B1140679 tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate CAS No. 198904-84-6](/img/structure/B1140679.png)
tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate is an organic compound with the molecular formula C17H19N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridinyl group and a phenyl group connected through a methylene bridge to a hydrazinecarboxylate moiety.
Applications De Recherche Scientifique
tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate typically involves the reaction of 4-(2-pyridinyl)benzaldehyde with tert-butyl hydrazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction parameters are carefully controlled to maintain consistency in product quality and to minimize waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions may result in various substituted products .
Mécanisme D'action
The mechanism of action of tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate include:
- tert-Butyl [[4-(2-pyridinyl)phenyl]methyl]hydrazinecarboxylate
- This compound derivatives with different substituents on the phenyl or pyridinyl rings .
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
198904-84-6 |
|---|---|
Formule moléculaire |
C17H19N3O2 |
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
tert-butyl N-[(Z)-(4-pyridin-2-ylphenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)20-19-12-13-7-9-14(10-8-13)15-6-4-5-11-18-15/h4-12H,1-3H3,(H,20,21)/b19-12- |
Clé InChI |
PIYYEQIVVRRORO-UNOMPAQXSA-N |
SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=CC=CC=N2 |
SMILES isomérique |
CC(C)(C)OC(=O)N/N=C\C1=CC=C(C=C1)C2=CC=CC=N2 |
SMILES canonique |
CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=CC=CC=N2 |
Synonymes |
[[4-(2-Pyridinyl)phenyl]methylene]hydrazinecarboxylic Acid 1,1-Dimethylethyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



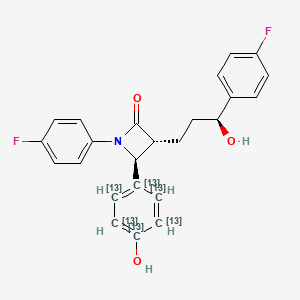
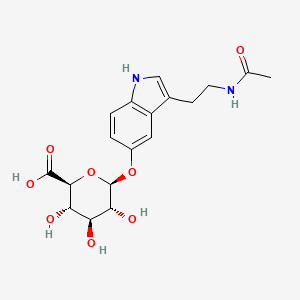
![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine](/img/structure/B1140602.png)
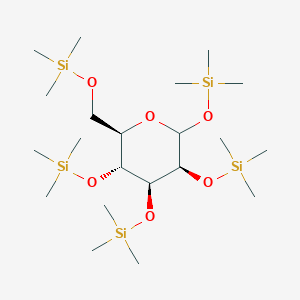
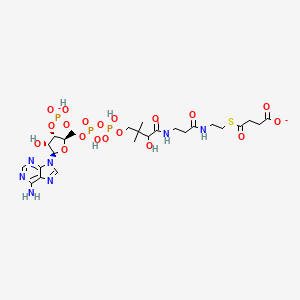
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B1140608.png)
